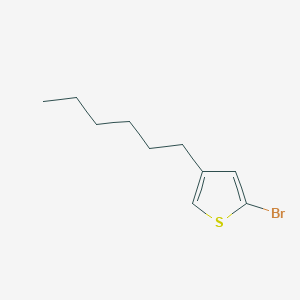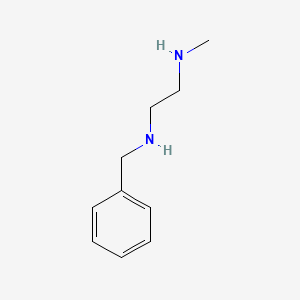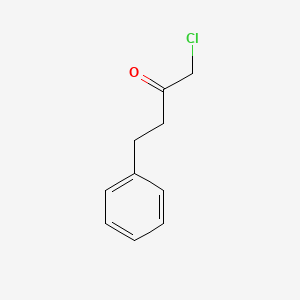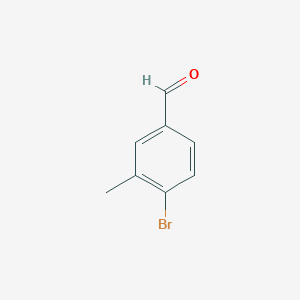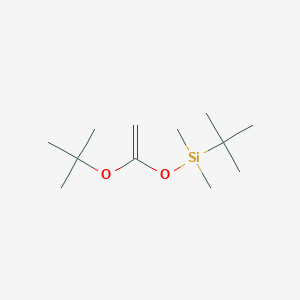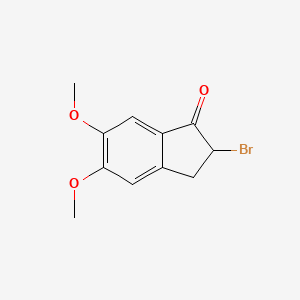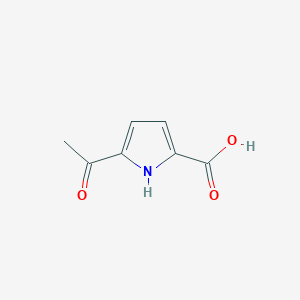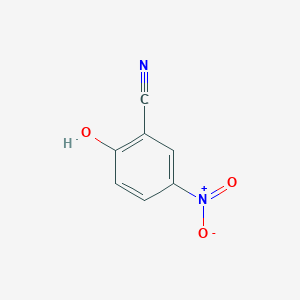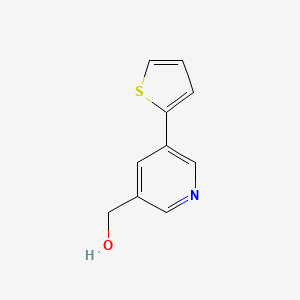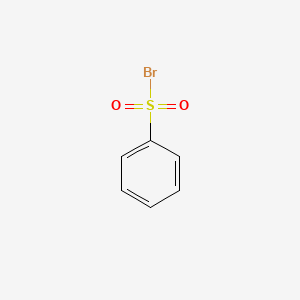
Benzenesulfonyl Bromide
Overview
Description
Benzenesulfonyl Bromide is an organic compound with the molecular formula C6H5BrO2S. It is a derivative of benzenesulfonic acid where the hydroxyl group is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Benzenesulfonyl bromide is a chemical compound that primarily targets Oxysterols receptor LXR-beta . This receptor is a member of the nuclear receptor family of transcription factors and plays a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .
Mode of Action
It’s known that this compound can react with amines in a fashion that provides a useful test for distinguishing primary, secondary, and tertiary amines . This suggests that the compound may interact with its targets through a mechanism similar to nucleophilic substitution .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of benzenesulfonic acid derivatives, which have been evaluated as competitive inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase involved in the degradation of a range of proteins, including all extracellular matrix proteins and many important plasma proteins .
Pharmacokinetics
Factors such as the compound’s physical form, purity, and storage conditions can also influence its pharmacokinetic properties .
Result of Action
Given its potential role as a competitive inhibitor of hne, it’s plausible that the compound could influence processes related to inflammation and infection, as hne is secreted by neutrophils to destroy pathogens and regulate inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in its environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
Benzenesulfonyl bromide plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with amines, where this compound reacts to form sulfonamide derivatives. This reaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds . Additionally, this compound can interact with nucleophiles, leading to the formation of various substituted products .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through sulfonylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of proteins can alter their activity, stability, and interactions with other biomolecules, leading to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under dry conditions but can degrade in the presence of moisture. Over time, this degradation can lead to a decrease in its reactivity and effectiveness in biochemical assays. Long-term exposure to this compound can also result in cumulative effects on cellular function, such as prolonged enzyme inhibition or altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can cause toxicity, manifesting as cellular damage, inflammation, or organ dysfunction. Threshold effects are observed where a specific dosage level triggers a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, this compound can inhibit enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production . Additionally, it can interact with cofactors such as NAD+ and FAD, influencing redox reactions and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, this compound may bind to serum albumin in the bloodstream, facilitating its transport to various tissues . Its distribution within cells can also be influenced by its interactions with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, depending on its targeting signals and post-translational modifications. This localization can affect its activity and function, as the compound may interact with specific proteins and enzymes within these compartments . For example, this compound may target mitochondrial enzymes, influencing cellular respiration and energy production .
Preparation Methods
Benzenesulfonyl Bromide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonic acid with phosphorus tribromide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization. Another method involves the bromination of benzenesulfonyl chloride using bromine in the presence of a catalyst .
Chemical Reactions Analysis
Benzenesulfonyl Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, it can undergo oxidation to form benzenesulfonic acid or reduction to form benzenesulfinic acid.
Electrophilic Aromatic Substitution: The sulfonyl group can direct electrophilic substitution to the ortho and para positions on the benzene ring.
Common reagents used in these reactions include sodium hydroxide, ammonia, and various alcohols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonyl Bromide has several applications in scientific research:
Comparison with Similar Compounds
Benzenesulfonyl Bromide can be compared with other sulfonyl halides such as benzenesulfonyl chloride and benzenesulfonyl fluoride. While all these compounds share similar reactivity, this compound is unique due to the presence of the bromine atom, which can influence the reaction conditions and products formed. Other similar compounds include benzenesulfonic acid and benzenesulfinic acid, which differ in their oxidation states and reactivity .
Properties
IUPAC Name |
benzenesulfonyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWWQPZGKPHLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456632 | |
| Record name | Benzenesulfonyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2297-65-6 | |
| Record name | Benzenesulfonyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2297-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenesulfonyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

